3-Methoxycinnamic acid
Overview
Description
3-Methoxycinnamic acid, also known as (E)-3-(3-methoxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid. It is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties .
Mechanism of Action
Target of Action
3-Methoxycinnamic acid (3-MCA) is a phenylpropanoid, a class of compounds that are derived from phenylalanine and tyrosine .
Mode of Action
It has been shown to exhibit antiproliferative activity against various human cancer cell lines . It is also suggested to increase glucose uptake and glycogen synthesis, improving glucose and lipid profiles of type 2 diabetes patients .
Biochemical Pathways
3-MCA is a secondary metabolite derived from the phenylalanine and tyrosine pathway . It is a methoxy derivative of cinnamic acid (CA), a compound commonly found in the plant world . In prokaryotes, hydroxycinnamic acids (HCAs), including 3-MCA, are catabolized via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation .
Pharmacokinetics
It is known that phenylpropanoids like 3-mca have rapid absorption, high tissue distribution, low bioavailability, rapid metabolism, and elimination
Result of Action
3-MCA exhibits a wide range of biological activities. It has been shown to have antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities . It also exhibits antiproliferative activity against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-Methoxycinnamic acid is involved in various biochemical reactions. It is a part of the metabolic pathways of phenolic compounds, which are widely distributed in plants
Cellular Effects
It has been shown to interfere with the quorum sensing (QS) system of Agrobacterium tumefaciens, a bacterium that causes plant diseases . This interference inhibits the formation of biofilms, which are protective structures created by bacterial communities .
Molecular Mechanism
It is known that the compound can interfere with the QS system of certain bacteria, affecting their ability to form biofilms
Temporal Effects in Laboratory Settings
It has been shown to inhibit the formation of biofilms in Agrobacterium tumefaciens over time
Metabolic Pathways
This compound is involved in the metabolic pathways of phenolic compounds These pathways involve various enzymes and cofactors, and can affect metabolic flux and metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxycinnamic acid can be synthesized through several methods. One common method involves the Perkin reaction, where benzaldehyde is reacted with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which upon hydrolysis yields this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of microwave irradiation to enhance reaction rates and yields. This method is considered eco-friendly and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Methoxybenzoic acid.
Reduction: 3-Methoxyphenylpropanoic acid.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Methoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: Its derivatives are studied for their antioxidant and anti-inflammatory properties.
Industry: It is used in the production of biologically active phospholipids and other functional materials.
Comparison with Similar Compounds
3-Methoxycinnamic acid is similar to other cinnamic acid derivatives such as:
Ferulic Acid: Known for its potent antioxidant properties.
Caffeic Acid: Exhibits strong anti-inflammatory and anticancer activities.
p-Coumaric Acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: What sets this compound apart is its specific methoxy group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPNXAULYJPXEH-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875904 | |
Record name | (E)-3-Methoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-04-3, 17570-26-2 | |
Record name | trans-3-Methoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamic acid, m-methoxy-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6099-04-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-3-Methoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-methoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methoxycinnamic acid?
A1: The molecular formula of this compound is C10H10O3, and its molecular weight is 178.18 g/mol.
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: While specific spectroscopic data for this compound is limited in the provided research, related compounds like 4-hydroxy-3-methoxycinnamic acid (ferulic acid) have been analyzed using UV, IR, and NMR spectrometry. [] These techniques are commonly employed for structural elucidation of cinnamic acid derivatives.
Q3: How does the position of the methoxy group on the cinnamic acid ring influence its biological activity?
A3: Research suggests that the position of the methoxy substitution on the cinnamic acid ring plays a crucial role in its antityrosinase activity. For instance, 4-hydroxy-3-methoxycinnamic acid exhibits potent antityrosinase activity, superior to anisaldehyde, anisic acid, benzoic acid, benzaldehyde, cinnamic acid, and cinnamaldehyde. [] Additionally, studies comparing 2-methoxycinnamic acid, this compound, and 4-methoxycinnamic acid showed that methoxy substitutions enhanced tyrosinase inhibition. []
Q4: Does modifying the carboxylic acid group of this compound impact its properties?
A4: Yes, modifying the carboxylic acid group can significantly impact the properties of this compound. For example, esterifying 4-hydroxy-3-methoxycinnamic acid (ferulic acid) with milkweed oil creates cinnamate esters with UV radiation-absorbing properties. [] This modification showcases the potential for tailoring the compound's properties for specific applications.
Q5: What are the potential applications of this compound and its derivatives in the food industry?
A5: 4-Hydroxy-3-methoxycinnamic acid (ferulic acid), a derivative, exhibits high antioxidant properties, making it valuable for food preservation. [] Its abundance in plant cell walls also suggests potential applications in food texture modification and stabilization. []
Q6: Has this compound shown any potential in treating specific diseases?
A6: While research specifically on this compound is limited in the provided papers, its structural isomer, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), displays promising therapeutic activities. Studies indicate that ferulic acid and its derivatives may have potential in managing conditions related to oxidative stress and inflammation. [] It has demonstrated beneficial effects in preclinical models of Alzheimer's disease, cancer, and cardiovascular diseases. [] Further research is needed to explore the therapeutic potential of this compound.
Q7: How does this compound exert its anti-thrombotic effects?
A7: While the provided research does not delve into the specific mechanisms of action for this compound, its structural analog, sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), has shown promising anti-thrombotic activity. [] This suggests that cinnamic acid derivatives might interfere with the coagulation cascade or platelet aggregation, though further research is needed to confirm these mechanisms.
Q8: How is this compound metabolized in the body?
A8: Although specific metabolic pathways for this compound are not extensively discussed in the provided research, studies on its isomer, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), offer insights. Research suggests that ferulic acid can be metabolized by gut microbiota into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), leading to improved metabolic conditions in diet-induced obese mice. [] This highlights the role of gut microbiota in influencing the bioavailability and bioactivity of such compounds.
Q9: What analytical techniques are commonly used to quantify this compound and its derivatives?
A9: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound and its derivatives in various matrices like plants and fermented products. [, ] High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is another common method for analyzing these compounds. []
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